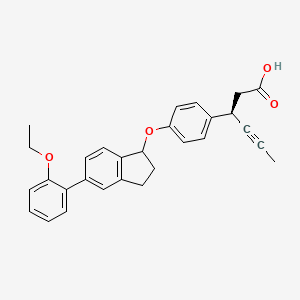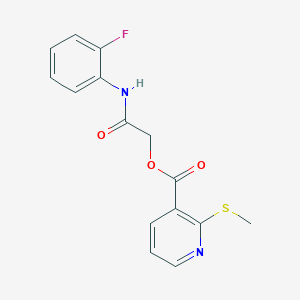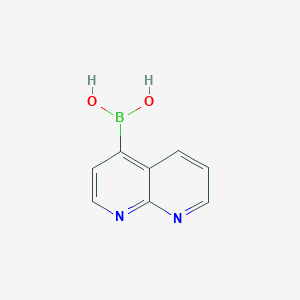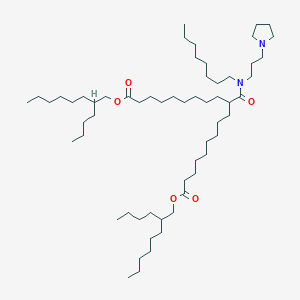
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound with the molecular formula C59H114N2O5 and a molecular weight of 931.55 g/mol . This compound is primarily used in biochemical research and is known for its unique structural properties that make it suitable for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain the desired product quality. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
作用機序
The mechanism of action of Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it has been shown to activate the innate immune response by increasing plasma levels of chemokine (C-C motif) ligand 2 (CCL2) . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, used in various pharmaceutical applications.
Uniqueness
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific structural features, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in drug delivery and biochemical research, where precise molecular interactions are crucial .
特性
分子式 |
C59H114N2O5 |
|---|---|
分子量 |
931.5 g/mol |
IUPAC名 |
bis(2-butyloctyl) 10-[octyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C59H114N2O5/c1-6-11-16-19-28-35-50-61(51-38-49-60-47-36-37-48-60)59(64)56(43-31-24-20-22-26-33-45-57(62)65-52-54(39-14-9-4)41-29-17-12-7-2)44-32-25-21-23-27-34-46-58(63)66-53-55(40-15-10-5)42-30-18-13-8-3/h54-56H,6-53H2,1-5H3 |
InChIキー |
LOWZNAPBUQZRGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)
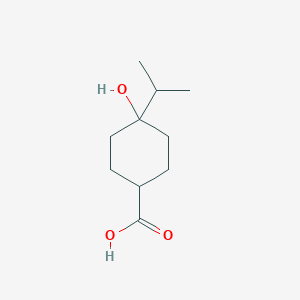
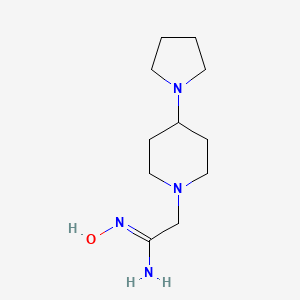
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
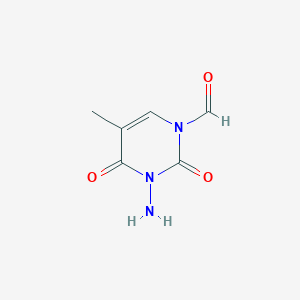
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)



![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
